molecular formula C14H13NO3 B14725636 2,6-Dimethyl-4-oxo-1-phenyl-1,4-dihydropyridine-3-carboxylic acid CAS No. 5452-51-7

2,6-Dimethyl-4-oxo-1-phenyl-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B14725636
CAS No.: 5452-51-7
M. Wt: 243.26 g/mol
InChI Key: FYKRDUGPOCSBHL-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-oxo-1-phenyl-1,4-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-oxo-1-phenyl-1,4-dihydropyridine-3-carboxylic acid typically involves the Hantzsch reaction, which is a multi-component reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions usually require heating and the presence of a solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-oxo-1-phenyl-1,4-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different functional groups attached to the pyridine ring .

Scientific Research Applications

2,6-Dimethyl-4-oxo-1-phenyl-1,4-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-oxo-1-phenyl-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-oxo-1-phenyl-1,4-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

5452-51-7

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2,6-dimethyl-4-oxo-1-phenylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-9-8-12(16)13(14(17)18)10(2)15(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,18)

InChI Key

FYKRDUGPOCSBHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(N1C2=CC=CC=C2)C)C(=O)O

Origin of Product

United States

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